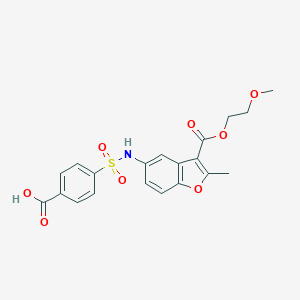![molecular formula C25H17FN2O3S2 B280781 4-fluoro-N-[4-hydroxy-3-(8-quinolinylthio)-1-naphthyl]benzenesulfonamide](/img/structure/B280781.png)
4-fluoro-N-[4-hydroxy-3-(8-quinolinylthio)-1-naphthyl]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-fluoro-N-[4-hydroxy-3-(8-quinolinylthio)-1-naphthyl]benzenesulfonamide, also known as AQ-13, is a promising compound that has been extensively studied for its potential use in cancer treatment. AQ-13 belongs to the class of sulfonamide compounds, which are known for their diverse biological activities.
作用機序
4-fluoro-N-[4-hydroxy-3-(8-quinolinylthio)-1-naphthyl]benzenesulfonamide exerts its anticancer activity by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting the activity of topoisomerase II, this compound induces DNA damage and cell cycle arrest, leading to apoptosis or programmed cell death.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for cancer treatment. It has been found to be effective in reducing tumor growth in animal models, without causing significant side effects. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its anticancer activity.
実験室実験の利点と制限
4-fluoro-N-[4-hydroxy-3-(8-quinolinylthio)-1-naphthyl]benzenesulfonamide has several advantages for lab experiments, including its low toxicity, good solubility, and high purity. However, it also has some limitations, including its limited stability in aqueous solutions and its potential for oxidation under certain conditions. These limitations should be taken into account when designing experiments using this compound.
将来の方向性
There are several future directions for research on 4-fluoro-N-[4-hydroxy-3-(8-quinolinylthio)-1-naphthyl]benzenesulfonamide. One area of research is the development of more efficient synthesis methods for this compound and its analogs. Another area of research is the investigation of the mechanism of action of this compound, including its interaction with topoisomerase II and other cellular targets. Additionally, the potential use of this compound in combination with other anticancer drugs or targeted therapies should be explored. Finally, the development of this compound as a therapeutic agent for other diseases, such as inflammatory disorders, should also be investigated.
Conclusion:
In conclusion, this compound is a promising compound that has been extensively studied for its potential use in cancer treatment. Its mechanism of action involves the inhibition of topoisomerase II, leading to DNA damage and cell cycle arrest. This compound has low toxicity and good pharmacokinetic properties, making it a promising candidate for cancer treatment. However, further research is needed to fully understand its mechanism of action and to explore its potential use in combination with other anticancer drugs or targeted therapies.
合成法
The synthesis of 4-fluoro-N-[4-hydroxy-3-(8-quinolinylthio)-1-naphthyl]benzenesulfonamide involves the reaction of 4-fluoronitrobenzene with 1-naphthylamine in the presence of a reducing agent. The resulting product is then reacted with 8-quinolinethiol and benzenesulfonyl chloride to obtain this compound. The synthesis of this compound has been optimized to yield high purity and good yields.
科学的研究の応用
4-fluoro-N-[4-hydroxy-3-(8-quinolinylthio)-1-naphthyl]benzenesulfonamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. This compound has also been found to be effective against drug-resistant cancer cells, making it a promising candidate for the treatment of drug-resistant cancers.
特性
分子式 |
C25H17FN2O3S2 |
|---|---|
分子量 |
476.5 g/mol |
IUPAC名 |
4-fluoro-N-(4-hydroxy-3-quinolin-8-ylsulfanylnaphthalen-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C25H17FN2O3S2/c26-17-10-12-18(13-11-17)33(30,31)28-21-15-23(25(29)20-8-2-1-7-19(20)21)32-22-9-3-5-16-6-4-14-27-24(16)22/h1-15,28-29H |
InChIキー |
HLVJWPTZQDKJQP-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC(=C2O)SC3=CC=CC4=C3N=CC=C4)NS(=O)(=O)C5=CC=C(C=C5)F |
正規SMILES |
C1=CC=C2C(=C1)C(=CC(=C2O)SC3=CC=CC4=C3N=CC=C4)NS(=O)(=O)C5=CC=C(C=C5)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-({[3-(1,3-Benzothiazol-2-ylthio)-4-hydroxyphenyl]amino}sulfonyl)benzoic acid](/img/structure/B280699.png)
![4-({[3-(Ethoxycarbonyl)-2-methylnaphtho[1,2-b]furan-5-yl]amino}sulfonyl)benzoic acid](/img/structure/B280701.png)
![4-[({3-[(Benzyloxy)carbonyl]-2-methyl-1-benzofuran-5-yl}amino)sulfonyl]benzoic acid](/img/structure/B280702.png)
![3,6-Bis-(pyrrolidine-1-sulfonyl)-1H-benzo[cd]indol-2-one](/img/structure/B280704.png)
![1-methyl-6-(1-piperidinylsulfonyl)benzo[cd]indol-2(1H)-one](/img/structure/B280708.png)
![N-(3-methoxypropyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B280709.png)
![N-(3-hydroxypropyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B280710.png)
![N-(2-methoxyethyl)-1-methyl-2-oxo-6-benzo[cd]indolesulfonamide](/img/structure/B280711.png)
![N-(2-fluorophenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B280713.png)
![N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B280714.png)
![1-Methyl-2-oxo-1,2-dihydro-benzo[cd]indole-6-sulfonic acid phenethyl-amide](/img/structure/B280715.png)
![2-{[(1-Methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzoic acid](/img/structure/B280716.png)
![3-{[(1-Methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzoic acid](/img/structure/B280717.png)
